molecular formula C6H5N3 B1290440 4-Aminopyridin-2-carbonitril CAS No. 98139-15-2

4-Aminopyridin-2-carbonitril

Katalognummer: B1290440
CAS-Nummer: 98139-15-2
Molekulargewicht: 119.12 g/mol
InChI-Schlüssel: GMKRESMCPMIWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminopyridine-2-carbonitrile (4-APCN) is an organic compound that is used in the synthesis of various molecules. It is an important intermediate in the synthesis of a number of drugs and other compounds. 4-APCN has been used in the synthesis of drugs, such as anticonvulsants, anti-cancer agents, and cardiovascular drugs. It is also used in the synthesis of polymers, dyes, and other compounds.

Wissenschaftliche Forschungsanwendungen

Behandlung der KCNA2-Enzephalopathie

4-Aminopyridin: hat sich als vielversprechend für die Behandlung von Patienten mit Gain-of-Function-KCNA2-Enzephalopathie erwiesen. Diese Erkrankung ist durch Epilepsie, geistige Behinderung und andere neuropsychiatrische Symptome gekennzeichnet. Die Verbindung wirkt als K+-Kanalblocker, der Gain-of-Function-Defekte in der KV1.2-Untereinheit antagonisiert. Sie reduziert die Stromstärken und die negativen Verschiebungen der stationären Aktivierung und erhöht die Feuerrate von transfizierten Neuronen. Klinische Studien haben gezeigt, dass Patienten von der Behandlung mit 4-Aminopyridin profitieren und Verbesserungen in Bezug auf Krampfkontrolle, Gang, Ataxie, Wachheit, Kognition oder Sprache zeigen .

Symptomatische Behandlung der Multiplen Sklerose

Im Kontext der Multiplen Sklerose (MS) wird 4-Aminopyridin zur Verbesserung der Gehfähigkeit eingesetzt. Es wird vermutet, dass es durch Blockieren der axonale spannungsgesteuerten Kaliumkanäle wirkt und die Leitung in demyelinisierten Axonen verbessert. Neben der symptomatischen Linderung wurde beobachtet, dass es den Neuroaxonverlust im zentralen Nervensystem (ZNS), insbesondere bei experimenteller Optikusneuritis, verhindert. Dies deutet auf potenzielle krankheitsmodifizierende Effekte hin, die über seinen aktuellen Einsatz hinausgehen .

Neuroprotektion bei Optikusneuritis

Experimentelle Studien haben die schützenden Wirkungen von 4-Aminopyridin bei Optikusneuritis gezeigt, einer Erkrankung, die zu Sehverlust führen kann. Die Verbindung scheint Myelin und Oligodendrozytenvorläuferzellen zu stabilisieren, die für die Aufrechterhaltung einer gesunden Nervenfunktion in den Augen unerlässlich sind. Diese Stabilisierung ist mit einer erhöhten nuklearen Translokation des nuklearen Faktors aktivierter T-Zellen verbunden, was auf einen möglichen Mechanismus für seine neuroprotektiven Wirkungen hindeutet .

Verbesserung der Funktion des Nervensystems

4-Aminopyridin: wurde nachgewiesen, dass es intrazelluläres Ca++ bindet, das eine bedeutende Rolle bei der Stimulation sowohl erregbarer als auch nicht erregbarer Zellen spielt. Durch die Kombination der Eigenschaften eines Depolarisationsmittels mit denen, die den intrazellulären Kalziumspiegel beeinflussen, kann 4-Aminopyridin die Gesamtfunktion des Nervensystems verbessern .

Schutz von Myelin und Oligodendrozytenvorläuferzellen

In-vitro-Studien deuten darauf hin, dass 4-Aminopyridin Myelin und Oligodendrozytenvorläuferzellen vor Glutamattoxizität schützen kann. Dies ist bedeutsam, da Glutamattoxizität an verschiedenen neurodegenerativen Erkrankungen beteiligt ist. Die Behandlung mit 4-Aminopyridin erhöht den zellulären Ca++-Gehalt, was zu seinen schützenden Wirkungen beitragen kann .

Potenzierung immunmodulatorischer Behandlungen

4-Aminopyridin: wurde festgestellt, dass es die Wirkungen immunmodulatorischer Behandlungen wie Fingolimod in experimentellen Modellen potenziert. Dieser synergistische Effekt könnte bei der Entwicklung von Kombinationstherapien für Erkrankungen wie Multiple Sklerose von Vorteil sein, bei denen die Immunmodulation eine wichtige therapeutische Strategie ist .

Wirkmechanismus

Target of Action

The primary target of 4-Aminopyridine-2-carbonitrile is the voltage-gated potassium (Kv) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Mode of Action

4-Aminopyridine-2-carbonitrile acts as an antagonist of voltage-gated potassium channels . By blocking these channels, it prolongs action potentials, thereby enhancing conduction along demyelinated axons . This blockade of axonal Kv channels leads to an increase in neurotransmitter release at the neuromuscular junction .

Biochemical Pathways

The blockade of Kv channels by 4-Aminopyridine-2-carbonitrile affects the action potential propagation in neurons . This can lead to an increase in the release of neurotransmitters, which can affect various downstream biochemical pathways. For instance, in the case of KCNA2-encephalopathy, 4-Aminopyridine-2-carbonitrile can antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyridine-2-carbonitrile may differ between individuals. For instance, a study suggested that the pharmacokinetics of the compound may differ between men and women, with women having significantly higher peak levels than men . .

Result of Action

The molecular and cellular effects of 4-Aminopyridine-2-carbonitrile’s action primarily involve the enhancement of nerve conduction in demyelinated nerve fibers . This can lead to improvements in various neurological symptoms, such as visual function, motor skills, and fatigue in patients with multiple sclerosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminopyridine-2-carbonitrile. For instance, it has been found to be very persistent in soil systems . .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled .

Zukünftige Richtungen

4-Aminopyridine, a related compound, has shown promise in the treatment of various neurological conditions, such as downbeat nystagmus or cerebellar ataxia . It has also been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy .

Biochemische Analyse

Biochemical Properties

4-Aminopyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of voltage-gated potassium channels. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit voltage-gated potassium channels, which are crucial for maintaining the resting membrane potential and regulating action potentials in neurons . By blocking these channels, 4-Aminopyridine-2-carbonitrile enhances neurotransmitter release and prolongs action potentials, thereby facilitating neuronal signaling .

Cellular Effects

The effects of 4-Aminopyridine-2-carbonitrile on various types of cells and cellular processes are profound. In neurons, this compound enhances synaptic transmission by blocking potassium channels, leading to increased neurotransmitter release . It also influences cell signaling pathways, gene expression, and cellular metabolism. For example, in models of experimental optic neuritis, 4-Aminopyridine-2-carbonitrile has been shown to reduce retinal neurodegeneration and stabilize myelin and oligodendrocyte precursor cells . These effects are associated with increased nuclear translocation of the nuclear factor of activated T cells .

Molecular Mechanism

At the molecular level, 4-Aminopyridine-2-carbonitrile exerts its effects primarily through the inhibition of voltage-gated potassium channels . This inhibition leads to the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling . Additionally, the compound’s interaction with selective receptor binding and its propensity for lipid interactions contribute to its overall mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminopyridine-2-carbonitrile change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Aminopyridine-2-carbonitrile can maintain its neuroprotective properties over extended periods, particularly in models of multiple sclerosis . The sustained-release formulation of the compound has been found to improve walking disability in patients with multiple sclerosis, indicating its long-term efficacy .

Dosage Effects in Animal Models

The effects of 4-Aminopyridine-2-carbonitrile vary with different dosages in animal models. In canine models of motor neuron disease, systemic administration of 4-Aminopyridine-2-carbonitrile at doses of 1-2 mg/kg increased nerve-evoked muscle twitch force and electromyograms . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Aminopyridine-2-carbonitrile is involved in specific metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary metabolites of the compound are 3-hydroxy-4-aminopyridine and its sulfate conjugate . These metabolites are formed through the action of CYP2E1 and CYP2C8 enzymes, indicating the involvement of these pathways in the compound’s metabolism .

Transport and Distribution

The transport and distribution of 4-Aminopyridine-2-carbonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier and its distribution in neuronal tissues are critical for its therapeutic effects . Additionally, its localization and accumulation within specific cellular compartments contribute to its overall efficacy .

Subcellular Localization

The subcellular localization of 4-Aminopyridine-2-carbonitrile plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, its localization in neuronal dendrites and nerve terminals is essential for its role in enhancing synaptic transmission and neuronal signaling .

Eigenschaften

IUPAC Name

4-aminopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKRESMCPMIWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630864
Record name 4-Aminopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98139-15-2
Record name 4-Aminopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-pyridin-4-ylamine (0.642 g, 5 mmol), Zn(CN)2 (0.323 g, 2.75 mmol) and Pd(PPh3)4 (0.288 g, 0.025 mmol) in 5 mL of DMF was heated at 145° C. for 20 hours. After the reaction mixture cooled to room temperature, it was partitioned between ethyl acetate and H2O. The aqueous layer was extracted with additional ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 9:1 hexanes/ethyl acetate to provide 0.29 g (20%) of the desired product. MS (DCI) m/e 120 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.08 (d, J=5.76 Hz, 1H), 6.94 (d, J=2.34 Hz, 1H), 6.68 (dd, J=5.76, 2.37 Hz, 1H), 6.59 (s, 2H).
Quantity
0.642 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
0.323 g
Type
catalyst
Reaction Step One
Quantity
0.288 g
Type
catalyst
Reaction Step One
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminopyridine-2-carbonitrile
Reactant of Route 2
4-Aminopyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Aminopyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-Aminopyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Aminopyridine-2-carbonitrile
Reactant of Route 6
4-Aminopyridine-2-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.